molecular formula C17H13N3O2S2 B11684966 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11684966
M. Wt: 355.4 g/mol
InChI Key: DYTGVULDQDTTKS-ZROIWOOFSA-N
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Description

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a thiazolidine ring, a pyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 4-methylbenzoyl chloride with 2-aminothiazolidin-4-one derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced cell proliferation or increased cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H13N3O2S2/c1-11-4-6-13(7-5-11)15(21)19-20-16(22)14(24-17(20)23)9-12-3-2-8-18-10-12/h2-10H,1H3,(H,19,21)/b14-9-

InChI Key

DYTGVULDQDTTKS-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN=CC=C3)SC2=S

Origin of Product

United States

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